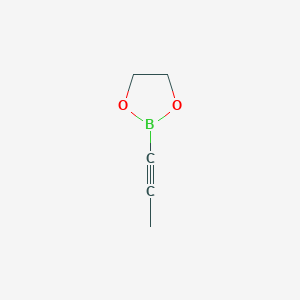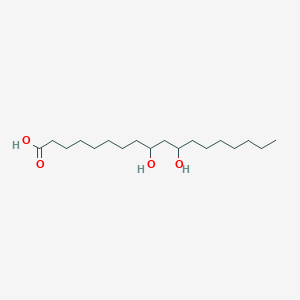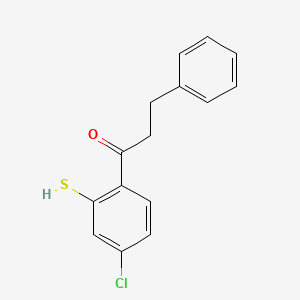![molecular formula C14H10F3N B12523125 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine CAS No. 666833-49-4](/img/structure/B12523125.png)
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via an ethenyl linkage. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the pyridine derivative in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylpyridine: Similar structure but lacks the ethenyl linkage.
4-(Trifluoromethyl)styrylpyridine: Similar structure but with variations in the position of the trifluoromethyl group.
Uniqueness
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is unique due to the presence of both the trifluoromethyl group and the ethenyl linkage, which confer distinct chemical and physical properties. These features make it a versatile compound with diverse applications in various fields .
Propiedades
Número CAS |
666833-49-4 |
|---|---|
Fórmula molecular |
C14H10F3N |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
4-[2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine |
InChI |
InChI=1S/C14H10F3N/c15-14(16,17)13-5-3-11(4-6-13)1-2-12-7-9-18-10-8-12/h1-10H |
Clave InChI |
RXQXRRCXAPIENO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)



![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)



![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
